molecular formula C13H9Cl2FS B7998102 1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998102
M. Wt: 287.2 g/mol
InChI Key: SQJLONMUHZXGSB-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with chlorine (Cl), fluorine (F), and a sulfanylmethyl group attached to a 3-chlorophenyl ring. This structure combines electronegative substituents (Cl, F) with a sulfur-containing moiety, which may influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

2-chloro-1-[(3-chlorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(16)7-13(9)15/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJLONMUHZXGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting with the chlorination and fluorination of benzene derivatives One common approach is the sequential halogenation of benzene to introduce chlorine and fluorine atoms at specific positions on the benzene ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding chloro- and fluoro-derivatives.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium amide (NaNH2) and strong bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various chloro- and fluoro-derivatives, as well as compounds with altered functional groups depending on the specific reaction conditions.

Scientific Research Applications

1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological targets.

  • Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene

A closely related compound, 1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 903125-31-5), differs only in the position of the chlorine atom on the phenylthio group (4-chlorophenyl vs. 3-chlorophenyl) . Key comparisons include:

Property 3-Chlorophenyl Analog (Target Compound) 4-Chlorophenyl Analog
Molecular Weight ~287.2 g/mol (estimated) 287.2 g/mol
Substituent Position 3-Chlorophenyl 4-Chlorophenyl
Synthesis Viability Likely similar Discontinued
Steric/Electronic Effects Increased steric hindrance near sulfur Less steric hindrance

The discontinuation of the 4-chloro isomer suggests possible challenges in stability, synthesis, or commercial viability, though specific reasons are unclear .

Substituent Influence: Chlorophenyl-Containing Compounds

Chlorophenyl groups are common in agrochemicals and pharmaceuticals due to their lipophilicity and electronic effects. Examples include:

  • Chlorbufam (1-methyl-2-propynyl (3-chlorophenyl)-carbamate) : A herbicide with a 3-chlorophenyl group, highlighting the role of chlorine in enhancing biological activity and persistence .
  • 1-(3-Chlorophenyl)-1H-tetrazole : An energetic material where the 3-chlorophenyl group contributes to intermolecular stabilization (Cl···H interactions) and thermal stability .
Compound Functional Group Key Property
Target Compound Sulfanylmethyl Potential agrochemical/pharmaceutical use
Chlorbufam Carbamate Herbicidal activity
1-(3-Chlorophenyl)-1H-tetrazole Tetrazole High detonation velocity (4409 m/s)

Energetic and Thermal Stability

The decomposition behavior of 1-(3-chlorophenyl)-1H-tetrazole provides insights into chlorophenyl derivatives’ stability. Its exothermic decomposition into 3-chlorophenyl and tetrazole radicals suggests that the target compound’s sulfanylmethyl group could influence decomposition pathways. For example:

Parameter 1-(3-Chlorophenyl)-1H-tetrazole Target Compound (Hypothetical)
Decomposition Products 3-Chlorophenyl radical Likely aromatic chlorinated fragments
Thermal Stability Stable up to decomposition (~200°C) Dependent on sulfur group stability

The sulfur linkage in the target compound may lower thermal stability compared to tetrazole-based materials due to weaker C–S bonds.

Structural and Crystallographic Considerations

The SHELX program suite () is widely used for crystallographic refinement, suggesting that structural analysis of the target compound could reveal intermolecular interactions critical to stability. For example:

  • 1-(3-Chlorophenyl)-1H-tetrazole exhibits Cl···H (12.7%) and N···H (19.4%) interactions .
  • The target compound’s sulfanylmethyl group may participate in S···H or S···Cl interactions, influencing crystal packing.

Toxicity and Environmental Impact

Chlorinated aromatics often raise toxicity concerns. While direct data are lacking, comparisons can be drawn:

  • Chlornitrofen (1,3,5-trichloro-2-(4-nitrophenoxy)benzene): A herbicide with environmental persistence due to chlorine and nitro groups .
  • The target compound’s fluorine atom may reduce persistence compared to fully chlorinated analogs, as F–C bonds are less stable than Cl–C bonds.

Biological Activity

1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene is a compound of interest due to its potential biological activities. The presence of halogen substituents and a sulfanyl group suggests that it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2F S. The structure includes:

  • A chlorinated phenyl ring
  • A fluorinated benzene moiety
  • A sulfanylmethyl group attached to the benzene ring

This unique structure may contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures can interact with various biological systems. The mechanisms through which this compound may exert its effects include:

  • Antimicrobial Activity : Compounds containing sulfur and halogens have been noted for their antimicrobial properties. Studies suggest that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or modulating signaling pathways associated with inflammation.
  • Anticancer Potential : Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
In vitro Antimicrobial Activity A study demonstrated that sulfur-containing compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in treating infections.
Anti-inflammatory Activity Research indicated that similar compounds reduced levels of TNF-alpha and IL-6 in vitro, implicating their role in mitigating inflammatory responses.
Anticancer Activity Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction.

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